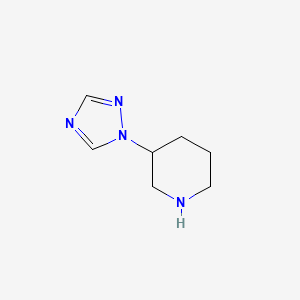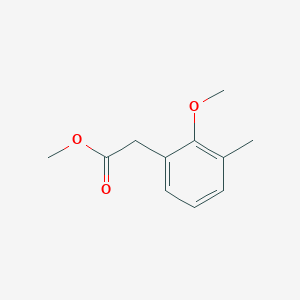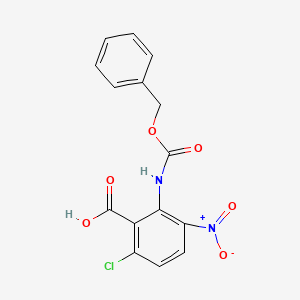
5-Acetyl-2-(4-bromophenoxy) pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives, such as 5-Acetyl-2-(4-bromophenoxy) pyridine, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular formula of 5-Acetyl-2-(4-bromophenoxy) pyridine is C13H10BrNO2 . The molecular weight is 292.13 .Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff-Base Ligands
5-Acetyl-2-(4-bromophenoxy) pyridine serves as a precursor for synthesizing Schiff-Base ligands, which are significant in coordination chemistry. A study by Xu Nan-ping (2006) demonstrated the synthesis process involving acetyl-pyridine and outlined its importance in creating Schiff-Base ligands (Xu Nan-ping, 2006).
Role in Insecticides
Pyridine derivatives, including 5-Acetyl-2-(4-bromophenoxy) pyridine, have been researched for their potential as insecticides. A 2014 study by Bakhite et al. highlighted the synthesis and aphidicidal activities of various pyridine derivatives, emphasizing their effectiveness against cowpea aphids (Bakhite et al., 2014).
Acetylation Reactions
The compound is also useful in acetylation reactions. Paul et al. (2002) utilized acetic anhydride–pyridine over basic alumina for acetylations of various groups, showcasing the versatility of pyridine derivatives in such reactions (Paul et al., 2002).
Antimicrobial Activities
Research into pyridine derivatives has also explored their antimicrobial properties. Abdel-rahman et al. (2002) synthesized various pyridothienopyrimidines and pyridothienotriazines, including compounds related to 5-Acetyl-2-(4-bromophenoxy) pyridine, and tested their antimicrobial activities (Abdel-rahman et al., 2002).
Catalysis in Hydroxylation Reactions
Leng et al. (2008) discussed the role of pyridine-modified catalysts in the hydroxylation of benzene. Their study suggests that pyridine compounds, like 5-Acetyl-2-(4-bromophenoxy) pyridine, could have applications in catalysis, particularly in reactions involving hydrogen peroxide (Leng et al., 2008).
Spectroscopic and Optical Studies
Santhy et al. (2019) conducted spectroscopic and optical studies on a related compound, 2-Acetyl amino-5-bromo-4 methyl pyridine, to understand its structural and electronic properties, which can provide insights applicable to 5-Acetyl-2-(4-bromophenoxy) pyridine (Santhy et al., 2019).
Antiprotozoal Agents
Ismail et al. (2004) explored the potential of imidazo[1,2-a]pyridine derivatives as antiprotozoal agents. This research can be relevant for understanding the broader applications of pyridine derivatives in medicinal chemistry (Ismail et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been proposed. This involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This could potentially lead to the development of new compounds with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Eigenschaften
IUPAC Name |
1-[6-(4-bromophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDIIEFLZBEFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)




![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)



![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)